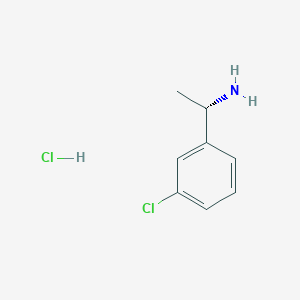

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride

Description

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride (CAS: 1213318-20-7) is a chiral amine derivative with a molecular formula of C₈H₁₁Cl₂N and a molecular weight of 192.09 g/mol . As a hydrochloride salt, it exhibits improved solubility in polar solvents, making it suitable for pharmaceutical synthesis and research applications . Its storage requires an inert atmosphere at room temperature, with hazards including skin/eye irritation and respiratory sensitivity (H315, H319, H335) .

Properties

IUPAC Name |

(1S)-1-(3-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDXSKJUCKLUON-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)Cl)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1213318-20-7 | |

| Record name | (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Chlorophenyl)ethanamine hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. Common reagents used in these reactions include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction, and ammonia or primary amines for reductive amination.

Industrial Production Methods

Industrial production of this compound often involves catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines are used for substitution reactions.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.

Industry: Used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(3-Chlorophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Ethylamine Derivatives

Key Structural Variations and Physicochemical Properties

Structural Insights :

Pharmacological Activity Comparison

Receptor Binding and Functional Outcomes

Mechanistic Differences :

- The target compound lacks the indole ring present in tryptamine derivatives (e.g., Compound 1, CAS: 62-31-7), which is critical for HSP90 inhibition .

- Unlike dopamine (CAS: 62-31-7), the 3-chlorophenyl group in the target compound reduces polar interactions, favoring hydrophobic binding pockets in non-catecholamine receptors .

Biological Activity

(S)-1-(3-Chlorophenyl)ethanamine hydrochloride, also known by its CAS number 1213318-20-7, is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 155.63 g/mol

- InChI Key : DQEYVZASLGNODG-ZCFIWIBFSA-N

Biological Activity

The biological activity of this compound is primarily associated with its interaction with various neurotransmitter systems, particularly in the central nervous system (CNS). Research indicates that this compound may act as a modulator of neurotransmitter receptors, influencing behaviors and physiological responses.

-

Receptor Interaction :

- The compound is believed to interact with adrenergic and dopaminergic receptors, which are crucial for mood regulation and cognitive functions.

- Studies suggest that it may exhibit selective binding affinities that could lead to therapeutic effects in conditions like depression and anxiety.

-

Enzyme Modulation :

- Preliminary findings indicate that this compound may inhibit certain enzymes involved in neurotransmitter degradation, thereby enhancing the availability of key neurotransmitters such as serotonin and norepinephrine.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-1-(3-Chlorophenyl)ethanamine | Mirror image of (S)-isomer | Potentially lower CNS activity |

| (S)-1-(4-Chlorophenyl)ethanamine | Chlorine at para position | Different receptor affinity profile |

| 1-(2-Chlorophenyl)ethanamine | Chlorine at ortho position | Reduced potency in receptor binding |

This table illustrates how slight modifications in the structure can significantly alter the biological activity and receptor interactions of related compounds.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Study 1 : A study conducted on animal models demonstrated that administration of this compound resulted in increased locomotor activity, suggesting stimulant properties consistent with dopaminergic activity.

- Study 2 : In vitro assays showed that this compound could inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters, thus potentially leading to increased levels of serotonin and norepinephrine in the synaptic cleft.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (S)-1-(3-Chlorophenyl)ethanamine hydrochloride, and how is chirality controlled?

- Answer : The synthesis typically involves asymmetric methods to ensure the desired (S)-configuration. Key steps include:

- Reductive amination : Using sodium borohydride or lithium aluminum hydride to reduce intermediates like imines or nitriles .

- Chiral resolution : Employing chiral auxiliaries or catalysts to achieve enantiomeric excess. For example, asymmetric hydrogenation of ketone precursors using transition metal catalysts (e.g., Ru-BINAP complexes) .

- Purification : Crystallization or chiral HPLC to isolate the (S)-enantiomer and confirm stereochemical integrity .

Q. What spectroscopic techniques are used to characterize this compound?

- Answer :

- NMR Spectroscopy : H and C NMR identify aromatic protons (6.8–7.4 ppm for the 3-chlorophenyl group) and the chiral ethanamine moiety (δ 1.3–1.5 ppm for CH) .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 175.06 for [M-HCl]) .

- Polarimetry : Measures optical rotation to verify enantiomeric purity (e.g., [α] = +15° for the (S)-enantiomer) .

Q. How should this compound be stored to maintain stability?

- Answer : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid exposure to moisture and light, as hydrolysis of the amine hydrochloride can occur. Use desiccants in storage areas .

Advanced Research Questions

Q. How do researchers ensure high enantiomeric purity during synthesis, and what analytical methods validate this?

- Answer :

- Chiral HPLC : Columns like Chiralpak AD-H or OD-H separate enantiomers using hexane/isopropanol mobile phases. Retention times distinguish (S) and (R) forms .

- Circular Dichroism (CD) : Confirms absolute configuration by comparing experimental CD spectra to computational models .

- X-ray Crystallography : Resolves crystal structures to unambiguously assign stereochemistry .

Q. What methodological considerations are critical when designing receptor binding assays for this compound?

- Answer :

- Receptor Selection : Prioritize targets like dopamine D2 or serotonin 5-HT receptors, as structural analogs show affinity for neurotransmitter systems .

- Radioligand Displacement : Use H-labeled ligands (e.g., H-spiperone for D2) to measure IC values. Include controls for non-specific binding (e.g., 10 μM haloperidol) .

- Data Analysis : Fit binding curves using a four-parameter logistic model (e.g., GraphPad Prism) to calculate K values .

Q. How do the pharmacological profiles of (S)- and (R)-enantiomers differ, and what implications does this have for drug development?

- Answer :

- Biological Activity : The (S)-enantiomer may exhibit higher affinity for certain receptors. For example, (S)-1-(3-chlorophenyl)ethanamine showed 10-fold greater inhibition of serotonin reuptake in vitro compared to the (R)-form .

- Metabolic Pathways : Enantiomers can undergo stereoselective metabolism. Use chiral LC-MS/MS to track metabolites in hepatocyte assays .

- Therapeutic Implications : Preferential activity of the (S)-enantiomer could inform targeted drug design to minimize off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.